

Application Note: High-Content Imaging of Cancer Cells Treated with Endovion

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Compound of Interest

Compound Name: Endovion

Cat. No.: B1680097

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Introduction

High-content imaging (HCI), also known as high-content screening (HCS), is a powerful technology that combines automated microscopy with sophisticated image analysis to extract quantitative data from cell populations.[1][2][3][4][5][6] This approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed, multi-faceted view of cellular responses to therapeutic compounds.[1][2] In oncology research, HCI is instrumental in elucidating drug mechanisms of action, identifying new therapeutic targets, and assessing drug efficacy and toxicity.[2][3][4]

Endovion (enfortumab vedotin-ejfv) is an antibody-drug conjugate (ADC) that targets Nectin-4, a cell adhesion molecule highly expressed on the surface of various cancer cells, particularly urothelial carcinoma.[7][8] **Endovion** consists of a humanized IgG1 antibody against Nectin-4, a cleavable linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE).[7][8] Upon binding to Nectin-4, **Endovion** is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[7][8]

This application note provides detailed protocols for utilizing high-content imaging to quantitatively assess the cellular effects of **Endovion** on cancer cells. We describe assays to measure Nectin-4 expression, **Endovion** internalization, microtubule disruption, and the induction of apoptosis and autophagy.

Key Cellular Events Following Endovion Treatment

The mechanism of action of **Endovion** involves a series of cellular events that are well-suited for investigation using high-content imaging. These include:

- Target Engagement: Binding of the **Endovion** antibody to Nectin-4 on the cancer cell surface.
- Internalization: Uptake of the **Endovion**-Nectin-4 complex into the cell via endocytosis.[\[7\]](#)
- Payload Release: Cleavage of the linker and release of MMAE into the cytoplasm.[\[7\]](#)
- Microtubule Disruption: MMAE binds to tubulin, inhibiting microtubule polymerization and disrupting the microtubule network.[\[7\]](#)
- Cell Cycle Arrest: Disruption of the mitotic spindle leads to arrest in the G2/M phase of the cell cycle.
- Apoptosis Induction: Prolonged cell cycle arrest and cellular stress trigger programmed cell death.[\[7\]](#)
- Autophagy Modulation: The cellular stress induced by **Endovion** may also modulate autophagy, a cellular degradation and recycling process that can influence cell survival or death.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data Presentation

High-content imaging enables the quantification of various cellular parameters in response to **Endovion** treatment. The following tables summarize hypothetical data from such experiments.

Table 1: Quantification of Nectin-4 Expression and **Endovion** Internalization

Cell Line	Treatment (1 µg/mL Endovion)	Mean Nectin-4 Intensity (RFU)	Mean Internalized Endovion Intensity (RFU)
T24 (Bladder Cancer)	Untreated	15,234 ± 1,876	102 ± 25
4 hours	14,897 ± 1,754	8,765 ± 987	
24 hours	13,543 ± 1,643	12,432 ± 1,109	
MCF7 (Breast Cancer)	Untreated	8,765 ± 987	98 ± 21
4 hours	8,543 ± 912	4,532 ± 543	
24 hours	7,897 ± 876	6,789 ± 765	
PC3 (Prostate Cancer)	Untreated	1,234 ± 210	105 ± 28
4 hours	1,198 ± 198	543 ± 87	
24 hours	1,076 ± 187	876 ± 102	

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Table 2: Analysis of Microtubule Disruption and Cell Cycle Arrest

Cell Line	Treatment (1 µg/mL Endovion, 24h)	Microtubule Integrity Score (0-1)	% Cells in G2/M Phase
T24	Untreated	0.95 ± 0.04	12.3 ± 2.1
Endovion	0.21 ± 0.08	78.9 ± 5.4	
MCF7	Untreated	0.92 ± 0.05	14.1 ± 2.5
Endovion	0.45 ± 0.11	54.3 ± 4.8	
PC3	Untreated	0.96 ± 0.03	11.8 ± 1.9
Endovion	0.89 ± 0.06	15.2 ± 2.3	

Microtubule Integrity Score: 1 = intact, 0 = completely disrupted. Data are presented as mean \pm standard deviation.

Table 3: Assessment of Apoptosis and Autophagy

Cell Line	Treatment (1 μ g/mL Endovion, 48h)	% Apoptotic Cells (Caspase-3 Positive)	Mean LC3B Puncta per Cell
T24	Untreated	2.1 \pm 0.5	3.2 \pm 1.1
Endovion	65.4 \pm 6.2	25.7 \pm 4.3	
MCF7	Untreated	3.5 \pm 0.8	4.1 \pm 1.5
Endovion	42.1 \pm 5.1	18.9 \pm 3.8	
PC3	Untreated	2.8 \pm 0.6	3.8 \pm 1.3
Endovion	5.3 \pm 1.2	5.1 \pm 1.8	

Data are presented as mean \pm standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

- Cell Lines: T24 (high Nectin-4), MCF7 (moderate Nectin-4), PC3 (low/negative Nectin-4).
- Culture Conditions: Culture cells in appropriate media (e.g., McCoy's 5A for T24, DMEM for MCF7 and PC3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seeding: Seed cells into 96-well or 384-well clear-bottom imaging plates at a density that ensures they are sub-confluent at the time of imaging.
- Treatment: The following day, treat cells with a dose-response range of **Endovion** (e.g., 0.01 to 10 μ g/mL) or a vehicle control. Incubate for the desired time points (e.g., 4, 24, 48 hours).

Protocol 2: Immunofluorescence Staining

This protocol provides a general framework for immunofluorescence staining.[12][13]

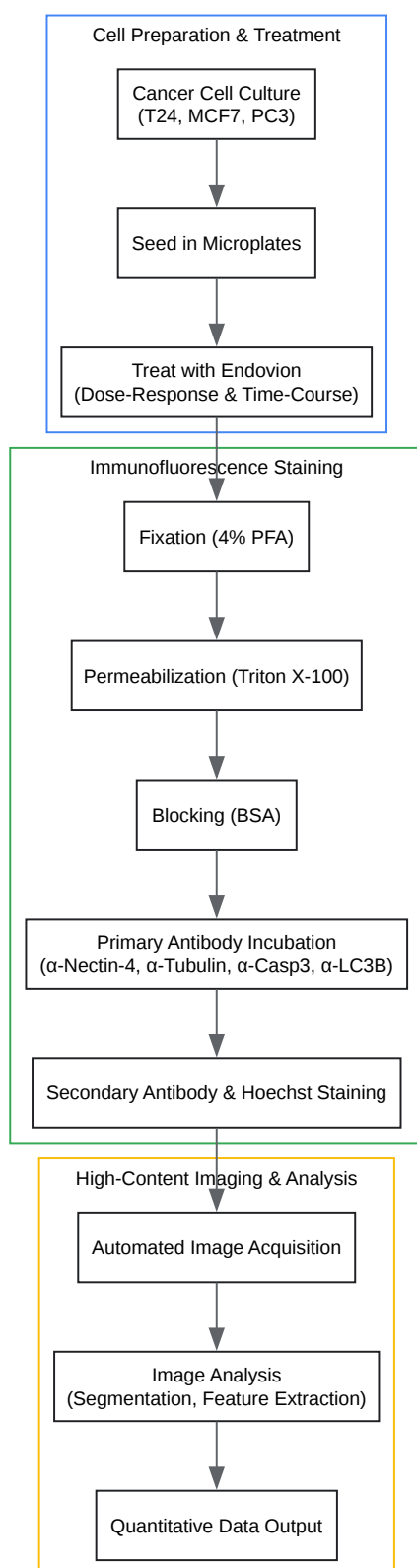
Optimization may be required for specific antibodies and cell lines.

- Fixation: Gently wash cells twice with phosphate-buffered saline (PBS). Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
- Permeabilization: Wash cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash cells three times with PBS. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate cells with primary antibodies diluted in 1% BSA in PBS overnight at 4°C.
 - Nectin-4: Anti-Nectin-4 antibody.
 - Internalized **Endovion**: Anti-human IgG antibody (to detect the antibody component of **Endovion**).
 - Microtubules: Anti- α -tubulin antibody.
 - Apoptosis: Anti-active Caspase-3 antibody.
 - Autophagy: Anti-LC3B antibody.
- Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., Hoechst 33342) in 1% BSA in PBS for 1 hour at room temperature, protected from light.
- Washing: Wash cells three times with PBS.
- Imaging: Add PBS or an imaging buffer to the wells and proceed with image acquisition.

Protocol 3: High-Content Image Acquisition and Analysis

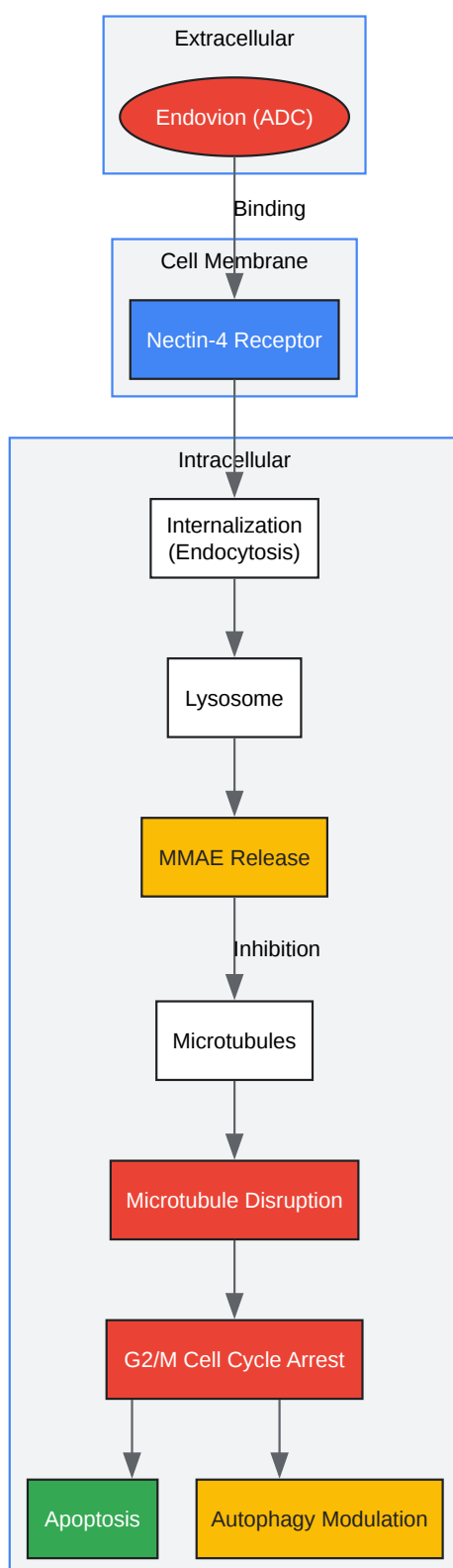
- Image Acquisition: Use a high-content imaging system to acquire images from multiple fields per well. Use appropriate filter sets for the chosen fluorophores. For 3D cell models like spheroids, acquire z-stacks.[\[14\]](#)
- Image Analysis: Use image analysis software to perform the following steps:
 - Segmentation: Identify individual cells and their nuclei based on the nuclear stain.
 - Feature Extraction: Quantify various parameters for each cell, including:
 - Intensity: Measure the mean fluorescence intensity of Nectin-4, internalized **Endovion**, and active Caspase-3.
 - Texture/Morphology: Analyze the texture of the α -tubulin staining to generate a microtubule integrity score. Measure cell shape and size.
 - Spot Counting: Detect and count the number of LC3B puncta within each cell.
 - Cell Cycle Analysis: Measure the integrated nuclear intensity of the DNA stain to determine the cell cycle phase (G1, S, G2/M).
 - Data Analysis: Export the quantitative data for further statistical analysis and generation of dose-response curves.

Visualizations



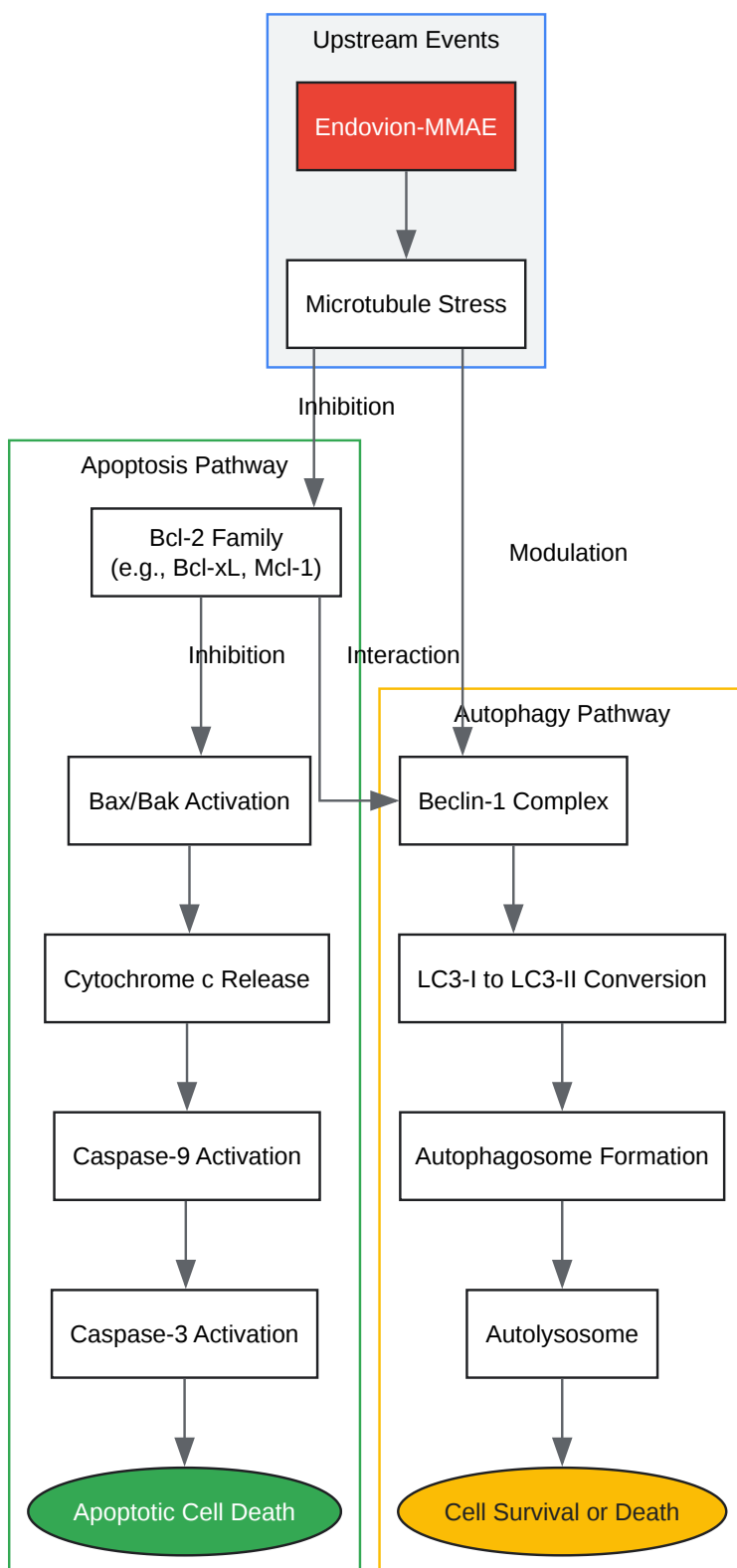
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Caption: Experimental workflow for high-content imaging of **Endovion**-treated cancer cells.



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Caption: Mechanism of action of **Endovion** leading to cancer cell death.



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Caption: Crosstalk between apoptosis and autophagy pathways modulated by **Endovion**-induced stress.

Conclusion

High-content imaging provides a robust and quantitative platform for investigating the cellular effects of **Endovion**. The protocols and assays described in this application note enable researchers to dissect the mechanism of action of this antibody-drug conjugate, from target engagement to the induction of cell death. The multi-parametric data generated by HCI can provide critical insights for drug development, patient stratification, and the development of combination therapies.

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